molecular formula C10H12FNO B1467257 [(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine CAS No. 1521849-73-9

[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine

Cat. No.: B1467257
CAS No.: 1521849-73-9
M. Wt: 181.21 g/mol
InChI Key: LUABDXJCCYBSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are involved in inflammatory pathways . Additionally, this compound may interact with proteins involved in cell signaling pathways, such as STAT-3 and NF-kB, modulating their activity and impacting cellular responses .

Cellular Effects

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anticancer activity by inhibiting cell growth and inducing apoptosis in cancer cells . This compound may also affect gene expression by modulating transcription factors and signaling molecules, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound can bind to enzymes like COX-2 and 5-LO, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, it may interact with transcription factors such as STAT-3 and NF-kB, modulating their activity and influencing gene expression . These interactions contribute to the compound’s overall biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine may change over time due to factors such as stability and degradation. Studies have shown that benzofuran derivatives can exhibit long-term effects on cellular function, including sustained inhibition of cell growth and induction of apoptosis in cancer cells . The stability of this compound in vitro and in vivo is crucial for its effectiveness, and any degradation products may also influence its biological activity .

Dosage Effects in Animal Models

The effects of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to normal cells and tissues . Understanding the dosage-dependent effects is essential for optimizing its therapeutic potential and minimizing toxicity.

Metabolic Pathways

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Benzofuran derivatives are known to undergo metabolic transformations, including oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body . Understanding the metabolic pathways is crucial for predicting its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of (5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound may interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins can influence its localization and accumulation in different tissues, affecting its overall pharmacological activity .

Subcellular Localization

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization can influence its interactions with biomolecules and its overall biological effects .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .

Properties

IUPAC Name

1-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9/h2-4,9,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUABDXJCCYBSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine
Reactant of Route 2
[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine
Reactant of Route 3
Reactant of Route 3
[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine
Reactant of Route 4
[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine
Reactant of Route 5
[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine
Reactant of Route 6
Reactant of Route 6
[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.